SSR 146977

Vue d'ensemble

Description

SSR-146977 est un antagoniste puissant et sélectif du récepteur NK3 de la tachykinine. Il s'agit d'un médicament à petites molécules développé par Sanofi et étudié pour ses applications thérapeutiques potentielles dans diverses maladies, notamment l'anxiété, les troubles dépressifs et les maladies respiratoires .

Méthodes De Préparation

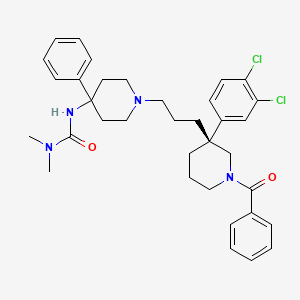

La voie de synthèse de SSR-146977 implique plusieurs étapes, notamment la formation d'intermédiaires clés et les réactions de couplage finales. Le nom chimique du chlorhydrate de SSR-146977 est le chlorhydrate de N1-[1-3-[(3R)-1-benzoyl-3-(3-(3,4-dichlorophényl)-3-pipéridinyl]propyl]-4-phényl-pipéridinyl]-N,N-diméthylurée . La préparation implique l'utilisation de réactifs tels que le chlorure de benzoyle, la pipéridine et la diméthylurée dans des conditions de réaction spécifiques. Les méthodes de production industrielle impliquent généralement l'optimisation de ces réactions pour la synthèse à grande échelle, garantissant une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

SSR-146977 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels à l'intérieur de la molécule.

Substitution : Des réactions de substitution, en particulier impliquant les cycles aromatiques, peuvent conduire à la formation de différents analogues. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions comprennent des analogues modifiés de SSR-146977 avec des variations potentielles de l'activité biologique.

Applications de la recherche scientifique

SSR-146977 a été largement étudié pour ses applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence dans des études impliquant des antagonistes du récepteur NK3.

Biologie : Investigated for its effects on cellular signaling pathways and receptor interactions.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de l'anxiété, des troubles dépressifs et des maladies respiratoires.

Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant le récepteur NK3

Mécanisme d'action

SSR-146977 exerce ses effets en se liant sélectivement au récepteur NK3 de la tachykinine et en l'antagonisant. Ce récepteur est impliqué dans divers processus physiologiques, notamment la réponse au stress et la fonction respiratoire. En inhibant le récepteur NK3, SSR-146977 peut moduler ces processus, conduisant à des avantages thérapeutiques potentiels .

Applications De Recherche Scientifique

Pharmacology and Neuroscience

SSR 146977 has been extensively used in pharmacological studies to understand its effects on the central nervous system. Key findings include:

- Inhibition of Neurokinin B : this compound effectively blocks the binding of neurokinin B to NK3 receptors, demonstrating high affinity (Ki = 0.26 nM) and potency (IC50 values ranging from 7.8 to 13 nM) in various assays .

- Behavioral Studies : In vivo studies have shown that this compound can inhibit turning behavior in animal models and prevent decreases in locomotor activity induced by NK3 receptor stimulation .

Respiratory Research

This compound has demonstrated significant effects on respiratory function:

- Bronchial Hyperresponsiveness : The compound inhibits bronchial hyperresponsiveness to acetylcholine and reduces bronchial microvascular permeability induced by histamine, highlighting its potential use in treating respiratory conditions such as asthma .

- Cough Reflex Modulation : this compound also reduces cough responses provoked by irritants like citric acid in animal models .

Anxiety and Mood Disorders

This compound's ability to modulate neurokinin signaling suggests potential applications in treating anxiety and depressive disorders. Its selective antagonism of NK3 receptors may help alleviate symptoms associated with these conditions by restoring balance in neuropeptide signaling pathways.

Pain Management

Given its impact on pain perception through NK3 receptor antagonism, this compound is being explored for its analgesic properties. Studies indicate that it may provide relief from pain conditions linked to neurokinin signaling dysregulation .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various experimental settings:

- Neuroscience Studies : Research has demonstrated that this compound can block senktide-induced neuronal firing rates in key brain regions involved in mood regulation, indicating its potential role in mood disorders .

- Respiratory Function Studies : In guinea pig models, this compound effectively reduced cough reflexes and bronchial hyperresponsiveness, suggesting a promising avenue for asthma treatment .

Mécanisme D'action

SSR-146977 exerts its effects by selectively binding to and antagonizing the tachykinin NK3 receptor. This receptor is involved in various physiological processes, including stress response and respiratory function. By inhibiting the NK3 receptor, SSR-146977 can modulate these processes, leading to potential therapeutic benefits .

Comparaison Avec Des Composés Similaires

SSR-146977 est unique par sa grande sélectivité et sa puissance en tant qu'antagoniste du récepteur NK3. Des composés similaires comprennent d'autres antagonistes du récepteur NK3 tels que :

Osanetant : Un autre antagoniste du récepteur NK3 avec un potentiel thérapeutique similaire.

Talnetant : Connu pour ses effets sur le récepteur NK3 et étudié pour diverses indications.

Antagonistes du récepteur de la vasopressine : Bien qu'ils ne soient pas directement liés, ces composés ciblent également les récepteurs couplés aux protéines G et ont des applications de recherche qui se chevauchent

SSR-146977 se distingue par sa structure chimique spécifique et sa forte affinité pour le récepteur NK3, ce qui en fait un composé précieux tant dans la recherche que dans les applications thérapeutiques potentielles.

Activité Biologique

SSR 146977, also known as this compound hydrochloride, is a potent and selective antagonist of the tachykinin NK3 receptor. This compound is primarily studied for its pharmacological effects on neurokinin receptors, particularly in the context of various physiological processes such as pain perception, mood regulation, and reproductive functions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound is classified as a non-peptide compound with a specific ability to inhibit the binding of neurokinin B to NK3 receptors. The chemical structure allows it to effectively modulate neurokinin signaling pathways, which are critical in several physiological responses.

- Chemical Identification :

- CAS Number : 264618-38-4

- Molecular Weight : [Data not provided in sources]

This compound antagonizes the NK3 receptor, leading to the inhibition of various biological activities associated with neurokinin B. Key findings from studies include:

- Binding Affinity :

- Inhibition of Signaling :

Pharmacological Effects

This compound has demonstrated significant effects in both in vitro and in vivo studies across various biological systems.

Central Nervous System (CNS)

In the CNS, this compound has been shown to:

- Inhibit turning behavior in animal models (ID50 = 0.2 mg/kg i.p. and 0.4 mg/kg p.o.).

- Prevent decreases in locomotor activity mediated by NK3 receptor stimulation .

Respiratory System

The compound also exhibits notable effects on respiratory function:

- Inhibition of bronchial hyperresponsiveness to acetylcholine.

- Reduction in bronchial microvascular permeability hypersensitivity to histamine.

- Suppression of cough reflex provoked by citric acid .

Comparative Analysis with Other Compounds

This compound's selectivity for the NK3 receptor sets it apart from other tachykinin receptor antagonists. The following table summarizes its characteristics compared to similar compounds:

| Compound Name | Type | Receptor Affinity | Unique Aspects |

|---|---|---|---|

| This compound | Non-peptide antagonist | NK3 | High selectivity for NK3 |

| BMY7378 | Non-peptide antagonist | NK3 | Similar mechanism but different potency |

| ABT-102 | Non-peptide antagonist | NK2 | Selective for NK2; less effective on NK3 |

| Osanetant | Non-peptide antagonist | NK1/NK3 | Broader receptor profile |

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound, particularly concerning its role in treating conditions influenced by neurokinin signaling.

- Pain Management : Research indicates that this compound may alleviate pain through modulation of nociceptive pathways linked to NK3 receptor activity.

- Mood Disorders : The compound's ability to influence mood regulation suggests potential applications in treating depression and anxiety disorders.

- Respiratory Conditions : Its efficacy in reducing bronchial hyperresponsiveness points towards possible use in managing asthma or chronic obstructive pulmonary disease (COPD) .

Propriétés

IUPAC Name |

3-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42Cl2N4O2/c1-39(2)33(43)38-35(28-13-7-4-8-14-28)19-23-40(24-20-35)21-9-17-34(29-15-16-30(36)31(37)25-29)18-10-22-41(26-34)32(42)27-11-5-3-6-12-27/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3,(H,38,43)/t34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPBINGFFFZAOZ-UMSFTDKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)NC1(CCN(CC1)CCC[C@@]2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047341 | |

| Record name | SSR146977 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264618-44-2 | |

| Record name | SSR146977 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.